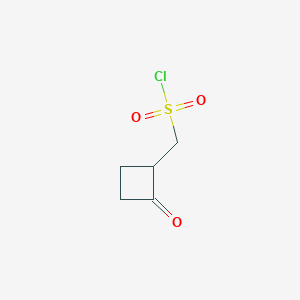

(2-Oxocyclobutyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is a versatile reagent that has been used in the synthesis of various organic compounds.

科学的研究の応用

Electrochemical Applications

Methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3 and has been studied for its electrochemical properties in the context of sodium insertion into vanadium pentoxide (V2O5). V2O5 films prepared by the sol–gel route have demonstrated the reversible intercalation of sodium, making this compound a potential cathode material for applications such as batteries (Su et al., 2001).

Chemical Reaction Dynamics

The one-electron reduction of methanesulfonyl chloride leads to interesting chemical intermediates, including MeSO2Cl(.)(-) and MeSO2(.) radicals. These intermediates play a role in various chemical reactions, including the cis-trans isomerization of mono-unsaturated fatty acids. The dynamics and kinetics of these reactions have been explored, providing insights into the complex behavior of this compound in various chemical environments (Tamba et al., 2007).

Organic Synthesis

Methanesulfonyl chloride has been utilized in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method avoids the concerns over genotoxic impurities that can arise in certain synthetic processes, thereby providing a safer and high-yielding approach for organic synthesis. This technique has even been applied to the synthesis of complex compounds such as dofetilide (Rosen et al., 2011).

Physical Chemistry and Structural Analysis

The molecular structure of methane sulfonyl chloride has been extensively studied through techniques like electron diffraction. Understanding its molecular geometry and the interactions between its atoms can provide valuable insights for various applications in physical chemistry and materials science (Hargittai & Hargittai, 1973).

作用機序

Target of Action

Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates .

Mode of Action

(2-Oxocyclobutyl)methanesulfonyl chloride is likely to interact with its targets in a similar manner to methanesulfonyl chloride. Methanesulfonyl chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates .

Biochemical Pathways

Methanesulfonyl chloride is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, methanesulfonyl chloride, a related compound, decomposes on heating and on burning, producing toxic and corrosive fumes . It also reacts with water and steam, generating toxic hazard . It reacts violently with bases including ammonia and many other substances .

特性

IUPAC Name |

(2-oxocyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIINIRVDYPTLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)